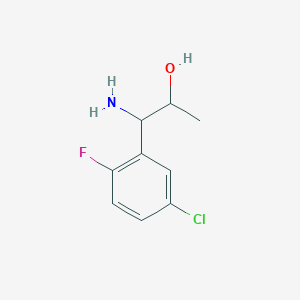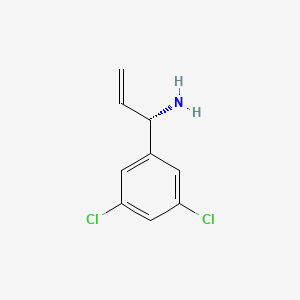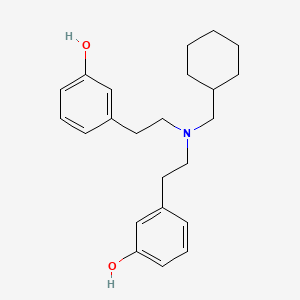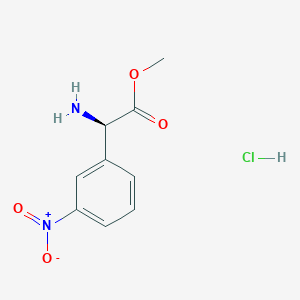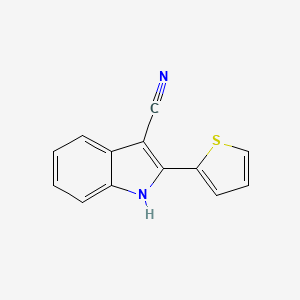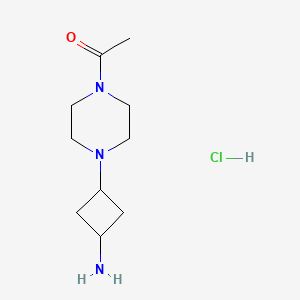
cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride: is a chemical compound with the molecular formula C10H20ClN3O. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride involves several steps. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of high-purity reagents and advanced purification techniques to ensure the compound’s quality and consistency .
Analyse Chemischer Reaktionen
cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride is used in various scientific research applications, including:
Biology: It is used in studies to understand its interactions with biological molecules and pathways.
Medicine: It is used in the development of new pharmaceutical compounds and formulations.
Wirkmechanismus
The mechanism of action of cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions of the study .
Vergleich Mit ähnlichen Verbindungen
cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride can be compared with other similar compounds, such as:
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE: This compound is used in analytical testing to detect and measure pharmaceutical impurities.
1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethanone hydrochloride: This compound is used in pharmaceutical testing and research.
The uniqueness of cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride lies in its specific chemical structure and the resulting properties that make it suitable for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H20ClN3O |
|---|---|
Molekulargewicht |
233.74 g/mol |
IUPAC-Name |
1-[4-(3-aminocyclobutyl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H19N3O.ClH/c1-8(14)12-2-4-13(5-3-12)10-6-9(11)7-10;/h9-10H,2-7,11H2,1H3;1H |
InChI-Schlüssel |
CAPDQYITASDJCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2CC(C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


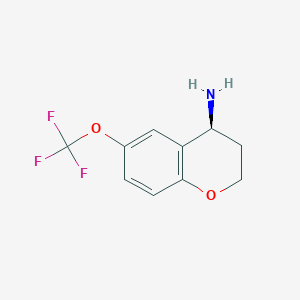
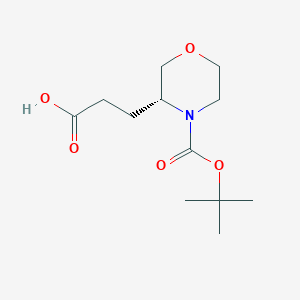
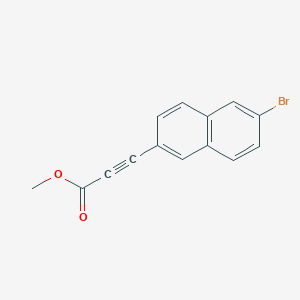
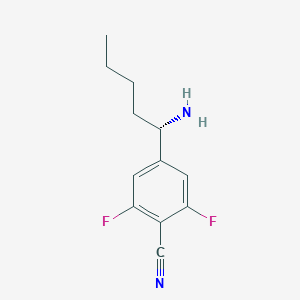
![Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13050689.png)
![(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13050697.png)

![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)
